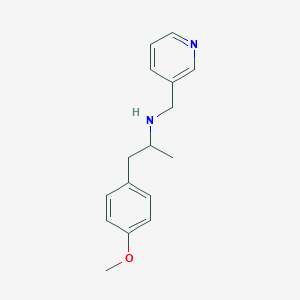![molecular formula C21H25N3O2 B6048521 (1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known by the name JNJ-42165279 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
JNJ-42165279 acts as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of anxiety and mood. JNJ-42165279 binds to a specific site on the receptor and enhances the activity of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to an overall increase in the inhibitory tone of the brain, which can result in a reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. Studies have shown that it can enhance the activity of the GABA-A receptor, which can lead to a reduction in anxiety and an improvement in mood. It has also been shown to have analgesic properties, which can be useful in the treatment of pain. Additionally, JNJ-42165279 has been shown to have sedative effects, which can be useful in the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
JNJ-42165279 has several advantages for lab experiments. It is a highly selective compound that targets the GABA-A receptor, which can make it useful in studying the role of this receptor in various physiological processes. Additionally, it has been shown to have a favorable pharmacokinetic profile, which can make it useful in preclinical studies. However, one limitation of JNJ-42165279 is that it is a complex compound that requires specialized equipment and expertise to synthesize.
Future Directions
There are several future directions for research on JNJ-42165279. One area of research is in the development of novel analogs that can enhance the therapeutic potential of this compound. Another area of research is in the identification of new therapeutic applications, such as the treatment of neurodegenerative disorders. Additionally, future research can focus on the mechanism of action of JNJ-42165279 and its interaction with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, JNJ-42165279 is a chemical compound that has significant potential for therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor and has been studied extensively for its potential in the treatment of anxiety, depression, pain, addiction, and sleep disorders. While there are limitations to its use in lab experiments, it has several advantages that make it useful in studying the role of the GABA-A receptor in various physiological processes. Future research can focus on the development of novel analogs, identification of new therapeutic applications, and the mechanism of action of JNJ-42165279.
Synthesis Methods
The synthesis of JNJ-42165279 is a complex process that involves several steps. The first step involves the preparation of 6-methoxy-2-naphthylboronic acid, which is then coupled with 1-bromo-3-(pyrazol-4-yl)propane to form the intermediate compound. This intermediate compound is then further reacted with piperidine and formaldehyde to yield JNJ-42165279. The overall synthesis method is a multi-step process that requires specialized equipment and expertise.
Scientific Research Applications
JNJ-42165279 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of anxiety and depression. Studies have shown that JNJ-42165279 can modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood. Other potential therapeutic applications include the treatment of pain, addiction, and sleep disorders.
properties
IUPAC Name |
[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-26-20-8-7-15-10-17(6-5-16(15)11-20)21-18(12-22-23-21)13-24-9-3-2-4-19(24)14-25/h5-8,10-12,19,25H,2-4,9,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKWUSFEOLOLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCCCC4CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)

![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)



![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6048519.png)
![2,4-dichloro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6048536.png)
